Distinct Amide Substitution vs. Regioisomers
N-Cyclopropyl-3-(methylamino)propanamide is structurally distinguished from its regioisomer, 3-(cyclopropylamino)-N-methylpropanamide, by the placement of the cyclopropyl group on the amide nitrogen rather than on the amine nitrogen. While both compounds share the molecular formula C₇H₁₄N₂O (MW 142.20 g/mol), their InChIKeys (MIUSNWYSJQKIHM-UHFFFAOYSA-N vs. the regioisomer's distinct key) confirm they are non-identical chemical entities [1]. This connectivity difference alters the amide's electronic environment and steric profile, which has been shown in related cyclopropyl amide series to modulate target binding [2].
| Evidence Dimension | Molecular Connectivity / Regioisomerism |
|---|---|
| Target Compound Data | Cyclopropyl group on amide N; methylamino at C3 position. InChIKey: MIUSNWYSJQKIHM-UHFFFAOYSA-N. |
| Comparator Or Baseline | 3-(cyclopropylamino)-N-methylpropanamide: Cyclopropylamino group at C3; methyl group on amide N. |
| Quantified Difference | No quantitative binding or activity difference reported for this specific pair; difference is strictly structural at present. |
| Conditions | Structural identity verified by PubChem (CID 33747852) [1]. |
Why This Matters
Procuring the correct regioisomer is critical for maintaining SAR consistency; substitution with the incorrect isomer would introduce an uncharacterized structural variable into any ongoing medicinal chemistry campaign.
- [1] PubChem. Compound Summary for CID 33747852, N-cyclopropyl-3-(methylamino)propanamide. View Source
- [2] Griffin, A., et al. Cyclopropyl amide derivatives. U.S. Patent US-9029381-B2, 2015. View Source
